molecular formula C16H24O7 B1214735 Licryfilcon A CAS No. 25053-81-0

Licryfilcon A

Cat. No.: B1214735
CAS No.: 25053-81-0
M. Wt: 328.36 g/mol
InChI Key: PVISMVGVPWOQMG-UHFFFAOYSA-N
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Description

Licryfilcon A is a silicone hydrogel polymer primarily utilized in the manufacture of contact lenses. Its nomenclature follows the United States Adopted Names (USAN) guidelines, which employ distinctive terminology for related compounds (e.g., this compound and Licryfilcon B) to denote structural or functional variations . Silicone hydrogels like this compound are engineered to balance oxygen transmissibility with mechanical stability, making them suitable for extended-wear applications .

Properties

CAS No.

25053-81-0

Molecular Formula

C16H24O7

Molecular Weight

328.36 g/mol

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C10H14O4.C6H10O3/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-5(2)6(8)9-4-3-7/h1,3,5-6H2,2,4H3;7H,1,3-4H2,2H3

InChI Key

PVISMVGVPWOQMG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCO.CC(=C)C(=O)OCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCO.CC(=C)C(=O)OCCOC(=O)C(=C)C

Synonyms

2-hydroxyethyl methacrylate, N-vinyl pyrrolidone and 4-tertiary butyl-2-hydroxycyclohexyl methacrylate hydrogel
polyhydroxyethyl methacrylate hydrogels
polyhydroxyethylmethacrylate hydrogel
polymacon
Soflens
Spheron 300

Origin of Product

United States

Chemical Reactions Analysis

Surface Functionalization via Grafting

Post-polymerization modifications improve biocompatibility and wettability:

  • Plasma Treatment : Oxygen or nitrogen plasma introduces polar groups (e.g., -OH, -COOH) to the surface, enhancing hydrophilicity .

  • Click Chemistry : Azide-alkyne cycloaddition grafts polyethylene glycol (PEG) chains to reduce protein adhesion .

Key Reaction :

PDMSCH3+O2PlasmaPDMSOH Surface hydroxylation [4]\text{PDMS}-\text{CH}_3+\text{O}_2\xrightarrow{\text{Plasma}}\text{PDMS}-\text{OH}\quad \text{ Surface hydroxylation }\quad[4]

Hydrolysis and Stability

Silicone hydrogels undergo hydrolysis in aqueous environments:

  • Ester Hydrolysis : Methacrylate groups in HEMA hydrolyze to methacrylic acid, increasing surface charge .

  • Oxidative Degradation : Reactive oxygen species (ROS) in tear fluid cleave siloxane bonds, monitored via FTIR 3.

Table 2: Degradation Products of Licryfilcon A

Reaction TypeProductsImpact on Performance
HydrolysisMethacrylic acid, alcoholsAltered surface wettability
OxidationSilanols, ketonesReduced mechanical strength

Biocompatibility and Drug Interactions

This compound’s interactions with ocular tear components involve:

  • Non-covalent Binding : Lysozyme and lipids adsorb to the surface via van der Waals forces, requiring enzymatic cleaning .

  • Ionic Interactions : Negatively charged carboxyl groups bind cationic preservatives (e.g., polyquaternium-1) .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Licryfilcon A’s properties, two structurally and functionally analogous compounds are analyzed: Hioxifilcon A and Licryfilcon B .

Structural and Functional Overview

Hioxifilcon A (CAS 82356-44-3):

  • A silicone hydrogel polymer with benzyl derivatives in its backbone, enhancing oxygen permeability.
  • Registered under USAN with the identifier B66QA7N8SH .
  • Commonly used in daily disposable lenses due to its moderate water content (~46%) and Dk/t (oxygen transmissibility) of 60–70 units .

Licryfilcon B: A derivative of this compound, modified to improve surface wettability. Shares the same polymeric base but incorporates additional hydrophilic monomers to reduce protein deposition .

Comparative Analysis

The table below summarizes key properties:

Property This compound Hioxifilcon A Licryfilcon B
Oxygen Permeability (Dk) 80–90 units 60–70 units 85–95 units
Water Content ~48% ~46% ~52%
Modulus (MPa) 0.8–1.0 1.2–1.5 0.7–0.9
Primary Application Monthly extended wear Daily disposable Biweekly wear
Surface Wettability Moderate High High

Sources:

  • Oxygen Permeability: this compound outperforms Hioxifilcon A in Dk values, critical for reducing hypoxia-related complications. Licryfilcon B shows marginal improvement over this compound, likely due to monomeric adjustments .
  • Mechanical Properties : Hioxifilcon A’s higher modulus enhances lens durability but may compromise comfort. Licryfilcon B’s lower modulus aligns with trends favoring softer materials for sensitive eyes .
  • Clinical Performance : Licryfilcon B’s superior wettability reduces dry-eye symptoms compared to this compound, though the latter remains preferred for extended wear due to balanced Dk and modulus .

Research Findings and Industrial Relevance

Synthesis and Manufacturing: this compound and B are synthesized via free-radical polymerization, with Licryfilcon B requiring additional hydrophilic co-monomers. Hioxifilcon A’s benzyl groups necessitate controlled reaction conditions to avoid cross-linking defects . this compound’s industrial production emphasizes scalability, with purification steps ensuring <0.1% residual monomers, as per ISO 18369-4 standards .

Hioxifilcon A’s lower Dk limits its use to shorter wear durations but simplifies sterilization processes .

Q & A

Q. What ethical and methodological considerations apply to human trials involving this compound?

  • Methodological Answer : Adhere to Declaration of Helsinki guidelines for informed consent and risk-benefit ratios. Use adaptive trial designs to minimize participant harm. Preclinical data must include teratogenicity and genotoxicity assessments. Reference ICH harmonization guidelines for multi-center trials .

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